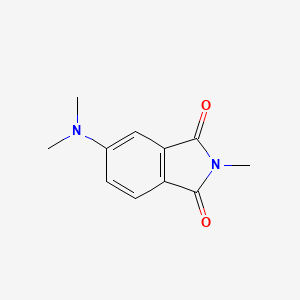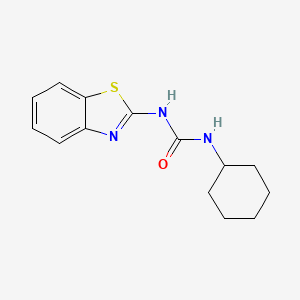
1-(1,3-Benzothiazol-2-yl)-3-cyclohexylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,3-Benzothiazol-2-yl)-3-cyclohexylurea is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and material science .
Méthodes De Préparation
The synthesis of 1-(1,3-Benzothiazol-2-yl)-3-cyclohexylurea typically involves the reaction of 2-aminobenzothiazole with cyclohexyl isocyanate. The reaction is carried out in an appropriate solvent, such as dimethylformamide (DMF), under controlled temperature conditions. The product is then purified using standard techniques like recrystallization or chromatography .
Industrial production methods for benzothiazole derivatives often involve multi-step processes, including the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization reactions . These methods are optimized for high yield and purity, making them suitable for large-scale production.
Analyse Des Réactions Chimiques
1-(1,3-Benzothiazol-2-yl)-3-cyclohexylurea undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like ethanol or DMF, catalysts such as piperidine, and controlled temperature and pressure conditions . The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(1,3-Benzothiazol-2-yl)-3-cyclohexylurea has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 1-(1,3-Benzothiazol-2-yl)-3-cyclohexylurea involves its interaction with specific molecular targets and pathways. For example, benzothiazole derivatives are known to inhibit enzymes like carbonic anhydrase, which plays a role in various physiological processes . The compound may also interact with DNA or proteins, leading to its biological effects .
Comparaison Avec Des Composés Similaires
1-(1,3-Benzothiazol-2-yl)-3-cyclohexylurea can be compared with other benzothiazole derivatives, such as:
2-Aminobenzothiazole: Known for its antimicrobial and anticancer activities.
6-Methyl-1,3-benzothiazol-2-yl): Used in the synthesis of dyes and pigments.
Benzothiazole-1 H-imidazole-1-carboxamide: Investigated for its potential anti-tubercular activity.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties. Its cyclohexylurea moiety differentiates it from other benzothiazole derivatives and contributes to its unique reactivity and applications.
Propriétés
Numéro CAS |
26129-98-6 |
|---|---|
Formule moléculaire |
C14H17N3OS |
Poids moléculaire |
275.37 g/mol |
Nom IUPAC |
1-(1,3-benzothiazol-2-yl)-3-cyclohexylurea |
InChI |
InChI=1S/C14H17N3OS/c18-13(15-10-6-2-1-3-7-10)17-14-16-11-8-4-5-9-12(11)19-14/h4-5,8-10H,1-3,6-7H2,(H2,15,16,17,18) |
Clé InChI |
GSZWNLGKLPSPAJ-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)NC(=O)NC2=NC3=CC=CC=C3S2 |
Solubilité |
1.6 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[5-Phenyl-2-[[5-phenyl-3-(3-sulfopropyl)-1,3-benzoxazol-2-ylidene]methyl]-1,3-benzoxazol-3-ium-3-yl]propane-1-sulfonate](/img/structure/B14163363.png)
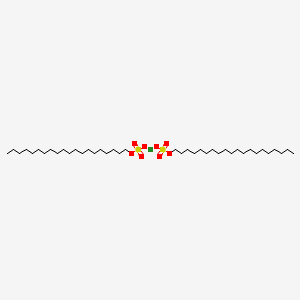
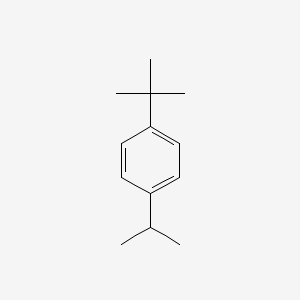
![2-amino-1-(3,4-dimethoxyphenyl)-N-(4-phenylbutan-2-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B14163394.png)
![1-Isopropyl-4-methylenebicyclo[3.1.0]hex-2-ene](/img/structure/B14163396.png)
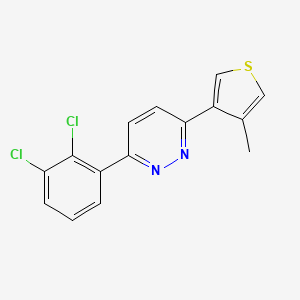
![4-ethyl-4,6,7,8-tetrahydro-1H-pyrano[3,4-f]indolizine-3,10-dione](/img/structure/B14163402.png)
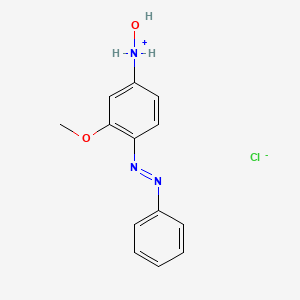
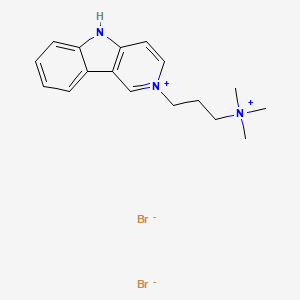
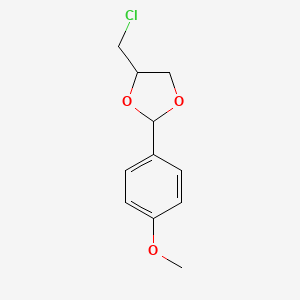
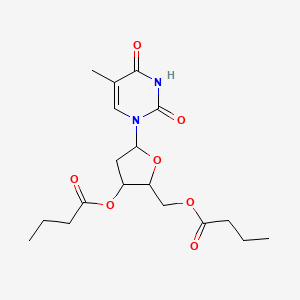
![N-[4-(2-nitrophenyl)phenyl]-1-(2,4,6-trimethylphenyl)methanimine](/img/structure/B14163424.png)
![N-(2-methylphenyl)-N-[(2-oxo-1H-quinolin-4-yl)methyl]acetamide](/img/structure/B14163435.png)
